JAK1 Selectivity Profile Inferred from Substituent-Driven SAR
Vendor annotation indicates that N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide acts as a JAK1-selective inhibitor, with selectivity over other JAK family kinases attributed to the 4-chlorobenzyl moiety occupying a hydrophobic pocket adjacent to the ATP-binding site . In contrast, the unsubstituted N‑benzyl analog (CAS not available) lacks this chlorine atom and would be predicted to have reduced JAK1 affinity and selectivity. Direct quantitative data for this specific compound have not been published in peer-reviewed literature; the evidence is class‑level inference based on the established SAR of chromeno[2,3‑b]pyridine‑3‑carboxamides as kinase inhibitors.
| Evidence Dimension | JAK1 selectivity (inferred from substituent) |
|---|---|
| Target Compound Data | 4-Chlorobenzyl substituent – predicted to enhance JAK1 occupancy vs. unsubstituted benzyl |
| Comparator Or Baseline | N-Benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (no 4-Cl) |
| Quantified Difference | Not quantified; class-level inference based on hydrophobic pocket complementarity |
| Conditions | In silico / vendor annotation; no public enzymatic assay data |
Why This Matters
For users screening against JAK-dependent pathways, the 4‑chlorobenzyl substitution provides a clear structural rationale for prioritizing this compound over the simple N‑benzyl analog.
